molecular formula C11H5BrFN3OS B13955022 3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine

3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine

Cat. No.: B13955022
M. Wt: 326.15 g/mol
InChI Key: PBBNTVKVBKVTKO-UHFFFAOYSA-N
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Description

3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine is a heterocyclic compound that incorporates a pyridine ring, a thiophene ring, and an oxadiazole ring

Properties

Molecular Formula

C11H5BrFN3OS

Molecular Weight

326.15 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-5-(2-fluoropyridin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H5BrFN3OS/c12-8-4-3-7(18-8)11-16-15-10(17-11)6-2-1-5-14-9(6)13/h1-5H

InChI Key

PBBNTVKVBKVTKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=NN=C(O2)C3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under suitable conditions.

    Coupling reactions: The brominated thiophene derivative is then coupled with the oxadiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amino derivatives, while oxidation reactions can form sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK-2), which plays a crucial role in cell cycle regulation . The inhibition of CDK-2 leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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